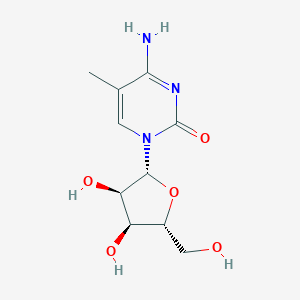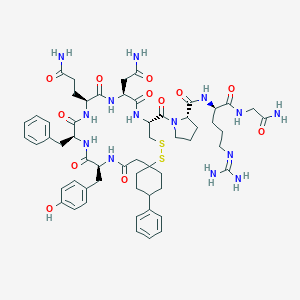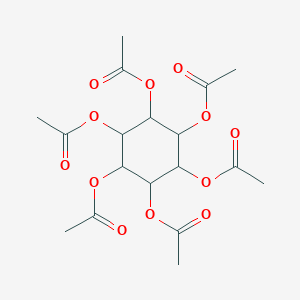
5-甲基胞嘧啶
描述
5-甲基胞嘧啶核苷是一种从5-甲基胞嘧啶衍生的修饰核苷。 它存在于动物、植物和细菌来源的核糖核酸中 。 该化合物在各种生物过程中起着至关重要的作用,包括基因表达调控和RNA稳定性 .
科学研究应用
5-甲基胞嘧啶核苷在科学研究中具有众多应用:
作用机制
5-甲基胞嘧啶核苷主要通过稳定RNA结构来发挥其作用。 5位上的甲基增强了碱堆积相互作用,并增加了与鸟嘌呤形成氢键的热稳定性 。 这种修饰可以改变RNA剪接模式,改变RNA稳定性,并影响mRNA的翻译效率 .
生化分析
Biochemical Properties
5-Methylcytidine is involved in several biochemical reactions, primarily through its incorporation into RNA molecules. It interacts with various enzymes and proteins, such as RNA methyltransferases, which catalyze the methylation of cytosine residues in RNA . These interactions are crucial for the modification of RNA, affecting its stability and function. For instance, the enzyme NSun2 is known to methylate 5-methylcytidine in tRNA and mRNA, influencing their stability and translation efficiency .
Cellular Effects
5-Methylcytidine has profound effects on cellular processes. It influences cell function by modulating gene expression and RNA stability. The presence of 5-methylcytidine in RNA can alter splicing patterns, change RNA stability, and affect the coding sequence . This modification is also involved in the regulation of cell signaling pathways and cellular metabolism, contributing to the overall cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-methylcytidine exerts its effects through various mechanisms. It promotes base stacking and increases the thermal stability of hydrogen bonding with guanine, thereby stabilizing RNA structures . Additionally, 5-methylcytidine can influence the binding interactions with other biomolecules, such as proteins and enzymes, leading to changes in gene expression and RNA processing .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methylcytidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to 5-methylcytidine can lead to changes in RNA stability and gene expression patterns .
Dosage Effects in Animal Models
The effects of 5-methylcytidine vary with different dosages in animal models. At low doses, it can enhance RNA stability and gene expression. At high doses, 5-methylcytidine may exhibit toxic or adverse effects, such as disrupting normal cellular processes and causing cellular stress . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects .
Metabolic Pathways
5-Methylcytidine is involved in several metabolic pathways, including RNA methylation and demethylation processes. It interacts with enzymes such as RNA methyltransferases and dioxygenases, which regulate its methylation status . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells, 5-methylcytidine is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in different cellular compartments . These interactions are essential for its proper function and regulation within the cell .
Subcellular Localization
5-Methylcytidine is localized in various subcellular compartments, including the nucleus and cytoplasm . Its activity and function can be influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . These modifications direct 5-methylcytidine to specific compartments or organelles, ensuring its proper function within the cell .
准备方法
合成路线和反应条件
5-甲基胞嘧啶核苷的合成通常涉及胞嘧啶的甲基化。 一种常见的方法是在碱存在下使用甲基碘,例如氢化钠,在5位甲基化胞嘧啶 。 该反应在诸如二甲基甲酰胺 (DMF) 的非质子溶剂中于受控温度条件下进行。
工业生产方法
5-甲基胞嘧啶核苷的工业生产通常涉及酶促方法,其中特定的甲基转移酶催化RNA中胞嘧啶残基的甲基化。 由于其特异性和效率,这种方法是首选 .
化学反应分析
反应类型
5-甲基胞嘧啶核苷经历各种化学反应,包括:
氧化: 它可以被氧化形成5-羟甲基胞嘧啶核苷。
还原: 还原反应可以将其转化回胞嘧啶核苷。
取代: 它可以在5-甲基上进行亲核取代反应.
常用试剂和条件
氧化: 在温和条件下使用过氧化氢或过钨酸盐等试剂.
还原: 硼氢化钠通常用于还原反应。
取代: 硫醇或胺等亲核试剂可用于取代反应.
形成的主要产物
氧化: 5-羟甲基胞嘧啶核苷
还原: 胞嘧啶核苷
相似化合物的比较
类似化合物
5-甲基胞嘧啶: DNA碱基胞嘧啶的甲基化形式,参与基因转录调控.
5-羟甲基胞嘧啶核苷: 5-甲基胞嘧啶核苷的氧化形式,存在于RNA中,参与各种生物过程.
N6-甲基腺苷: 另一种RNA修饰,在RNA稳定性和翻译调控中发挥作用.
独特性
5-甲基胞嘧啶核苷因其在RNA修饰中的特定作用而独一无二,这使其有别于其他甲基化核苷。 它在各种生物体中的tRNA和rRNA中均存在,突出了其进化意义和功能多功能性 .
属性
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHVCMSTBRABG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862841 | |
| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-31-8, 2140-61-6, 337533-58-1 | |
| Record name | NSC529544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2140-61-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC96372 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)


![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)










